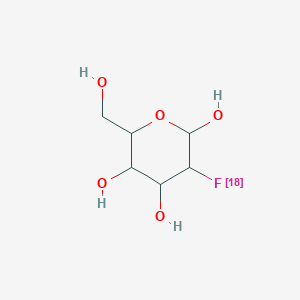

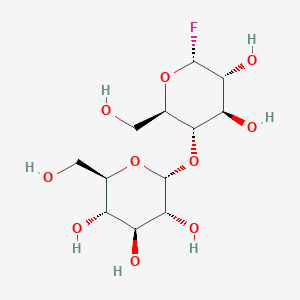

Fluorodeoxyglucose F 18

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is given by intravenous injection to do POSITRON-EMISSION TOMOGRAPHY for the assessment of cerebral and myocardial glucose metabolism in various physiological or pathological states including stroke and myocardial ischemia. It is also employed for the detection of malignant tumors including those of the brain, liver, and thyroid gland. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1162)

Applications De Recherche Scientifique

Alzheimer's Disease Research

FDG, combined with positron-emission tomography (PET), serves as an imaging biomarker for assessing cerebral glucose metabolism in vivo. This application is crucial for the development and evaluation of new therapeutic strategies in Alzheimer's disease (AD). FDG-PET/CT, an established tool in evaluating AD patients, is also explored in preclinical studies with AD mouse models to understand its role and impact. Despite mixed results from a limited number of studies, FDG-PET is recognized as a valuable tool for longitudinal in vivo therapy monitoring in AD research, with significant potential for future studies (Bouter & Bouter, 2019).

Oncology

In oncology, FDG-PET has proven invaluable for staging and management of various cancers. Despite the dominance of [18F]fluorodeoxyglucose ([18F]FDG) as the most widely used PET radiopharmaceutical, research continues into novel radiotracer development. The review discusses the PET development pipeline from a chemistry perspective, highlighting potential points of attrition and suggesting solutions to transition pre-clinical radiotracers into human studies, focusing on fluorine-18 radiopharmaceuticals (Allott & Aboagye, 2020).

Cardiovascular Disease

FDG-PET imaging's role extends into cardiovascular disease, particularly for identifying myocardial viability in chronic ischemic left ventricular dysfunction. Despite its proven utility, investigations using FDG imaging to predict improvement in left ventricular function post-revascularization have reported variable results, attributed to differences in imaging protocols among other factors. This variability underscores the need for optimization and standardization of study protocols and analysis of FDG images for assessing myocardial viability (Knuuti, Schelbert, & Bax, 2002).

Infectious Diseases

Emerging applications of FDG-PET in clinical infectious diseases highlight its incremental value in assessing chronic osteomyelitis, fever of unknown origin, and HIV complications. FDG-PET's ability to offer added value over more traditional techniques in these conditions points to its growing importance in the diagnostic strategies of infectious pathologies, although cost-effectiveness studies are needed to further define its place (De Winter, Vogelaers, Gemmel, & Dierckx, 2002).

Gynecologic Oncology

In the treatment of gynecologic malignancies, FDG-PET/CT is recommended for baseline assessment in cervical cancer and for staging in vulvar and vaginal cancers. It also plays a crucial role in definitive radiation treatment planning for these cancers, salvage radiation treatment planning for recurrent gynecologic malignancy, and posttreatment evaluation of cervical and vulvar cancer, highlighting its utility across various stages of cancer care (Rao & Grigsby, 2018).

Propriétés

Nom du produit |

Fluorodeoxyglucose F 18 |

|---|---|

Formule moléculaire |

C6H11FO5 |

Poids moléculaire |

181.15 g/mol |

Nom IUPAC |

3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/i7-1 |

Clé InChI |

ZCXUVYAZINUVJD-JZRMKITLSA-N |

SMILES isomérique |

C(C1C(C(C(C(O1)O)[18F])O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)O)F)O)O)O |

Synonymes |

18F Fluorodeoxyglucose 18F-FDG 18FDG 2 Fluoro 2 deoxy D glucose 2 Fluoro 2 deoxyglucose 2-Fluoro-2-deoxy-D-glucose 2-Fluoro-2-deoxyglucose F 18, Fludeoxyglucose F 18, Fluorodeoxyglucose F18, Fluorodeoxyglucose Fludeoxyglucose F 18 Fluorine 18 fluorodeoxyglucose Fluorine-18-fluorodeoxyglucose Fluorodeoxyglucose F 18 Fluorodeoxyglucose F18 Fluorodeoxyglucose, 18F |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

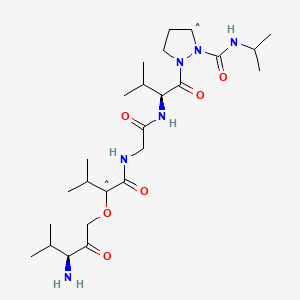

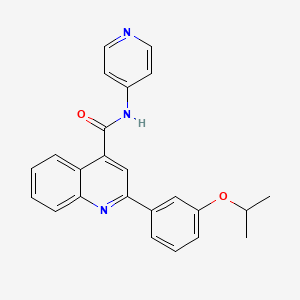

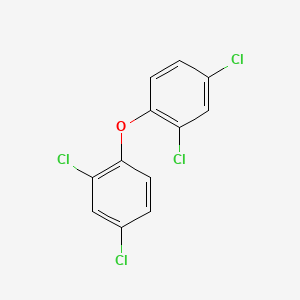

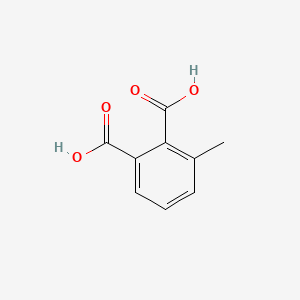

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[(2,4,4-trimethylcyclohexen-1-yl)methyl]phenazin-1-one](/img/structure/B1208018.png)

![1,3-Dimethyl-2-[(2-oxopropyl)thio]imidazolium](/img/structure/B1208019.png)